3-Pyridinediazonium, chloride
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Overview
Description
3-Pyridinediazonium, chloride is a diazonium salt with the molecular formula C₅H₄ClN₃. It is an important intermediate in organic synthesis, particularly in the preparation of various substituted pyridines and other heterocyclic compounds. This compound is known for its versatility in undergoing a wide range of chemical reactions, making it a valuable reagent in both academic and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Pyridinediazonium, chloride is typically synthesized from 3-aminopyridine through a diazotization reaction. The process involves treating 3-aminopyridine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt .
Industrial Production Methods: In an industrial setting, the preparation of this compound can be optimized using continuous flow reactors, such as microchannel reactors. This method enhances the stability of the diazonium salt and allows for efficient and safe production under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Pyridinediazonium, chloride undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, cyanides, and hydroxides, through Sandmeyer reactions.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Common Reagents and Conditions:
Sandmeyer Reactions: Copper(I) chloride, copper(I) bromide, and copper(I) cyanide are commonly used reagents.
Azo Coupling: Phenols and aromatic amines are typical coupling partners, often under basic conditions.
Major Products:
Substitution Products: Aryl halides, aryl cyanides, and phenols.
Azo Compounds: Azo dyes and pigments.
Scientific Research Applications
3-Pyridinediazonium, chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-pyridinediazonium, chloride primarily involves the formation of highly reactive diazonium ions. These ions can undergo various substitution and coupling reactions, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Benzenediazonium Chloride: Similar in reactivity but derived from benzene instead of pyridine.
4-Pyridinediazonium Chloride: Another diazonium salt with the diazonium group at the 4-position of the pyridine ring.
Uniqueness: 3-Pyridinediazonium, chloride is unique due to its position-specific reactivity, allowing for selective functionalization at the 3-position of the pyridine ring. This specificity makes it a valuable tool in the synthesis of complex organic molecules .
Properties
CAS No. |
35003-14-6 |
---|---|
Molecular Formula |
C5H4ClN3 |
Molecular Weight |
141.56 g/mol |
IUPAC Name |
pyridine-3-diazonium;chloride |
InChI |
InChI=1S/C5H4N3.ClH/c6-8-5-2-1-3-7-4-5;/h1-4H;1H/q+1;/p-1 |
InChI Key |
QLQCNVLTLVXYOC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CN=C1)[N+]#N.[Cl-] |
Origin of Product |
United States |
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